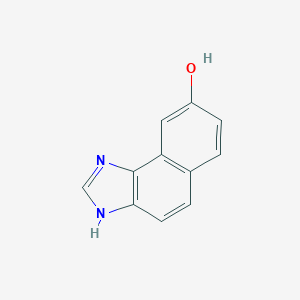

Naphth(1,2-d)imidazol-8-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Naphth(1,2-d)imidazol-8-ol is a useful research compound. Its molecular formula is C11H8N2O and its molecular weight is 184.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163920. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biological Activities

1. Antimicrobial and Antiparasitic Properties

Naphth(1,2-d)imidazol-8-ol has shown promising antimicrobial and antiparasitic activities. Notably, derivatives of this compound exhibit trypanocidal effects against Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism involves inducing oxidative stress within the parasite, leading to cellular damage and death. Additionally, it has been reported to possess anticancer properties by inducing apoptosis in cancer cells.

2. Anticancer Applications

Research indicates that this compound derivatives can serve as potential anticancer agents. Their ability to interact with biological macromolecules allows them to disrupt cellular functions in cancer cells. For instance, studies have highlighted their effectiveness in targeting G-quadruplex structures in DNA, which are associated with cancer cell proliferation . The compound's structural features enable it to form supramolecular complexes that enhance its therapeutic efficacy .

Analytical Techniques

To analyze this compound effectively, various chromatographic methods have been developed:

High-Performance Liquid Chromatography (HPLC) :

this compound can be separated using reverse phase HPLC techniques. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility . This method is scalable and suitable for isolating impurities in preparative separations.

Comparative Analysis with Related Compounds

The structural similarities between this compound and other compounds in the naphthoimidazole family provide insights into its unique properties. Below is a comparison table highlighting some related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Naphth(2,3-d)imidazol-7-ol | Naphthalene fused with imidazole | Exhibits different biological activity patterns |

| Naphth(1,4-d)imidazol | Different fusion position | Potentially varied reactivity due to structural differences |

| 1H-Naphth[2,3-d]imidazole | Similar core structure | Often shows enhanced cytotoxicity compared to Naphth(1,2-d)imidazol |

| 6-Hydroxy-naphth[1,2-d]imidazole | Hydroxyl substitution | Increased solubility and potential for enhanced bioactivity |

Case Studies

Case Study 1: Antiparasitic Activity

A study demonstrated that derivatives of this compound exhibited significant activity against Trypanosoma cruzi. The compounds induced oxidative stress leading to parasite death. These findings suggest potential therapeutic applications in treating Chagas disease.

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of this compound derivatives. The study reported that these compounds effectively induced apoptosis in various cancer cell lines through G-quadruplex stabilization mechanisms. The results indicate a promising avenue for developing new anticancer therapies based on this compound .

Propiedades

Número CAS |

74381-61-6 |

|---|---|

Fórmula molecular |

C11H8N2O |

Peso molecular |

184.19 g/mol |

Nombre IUPAC |

3H-benzo[e]benzimidazol-8-ol |

InChI |

InChI=1S/C11H8N2O/c14-8-3-1-7-2-4-10-11(9(7)5-8)13-6-12-10/h1-6,14H,(H,12,13) |

Clave InChI |

RPDZLMLGUVJIQG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC2=C1C=CC3=C2N=CN3)O |

SMILES canónico |

C1=CC(=CC2=C1C=CC3=C2N=CN3)O |

Key on ui other cas no. |

74381-61-6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.